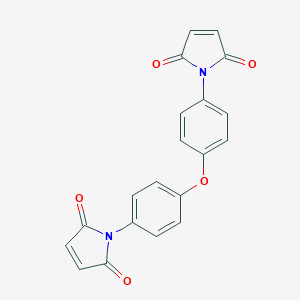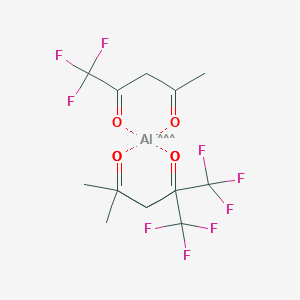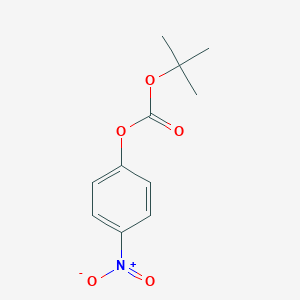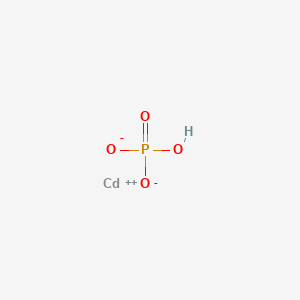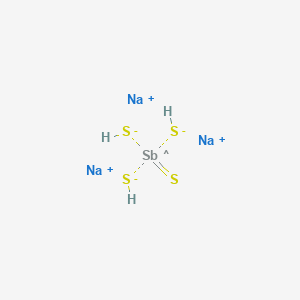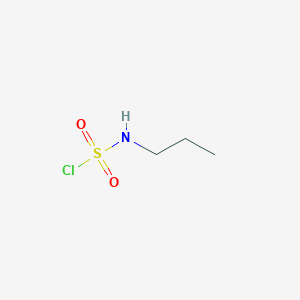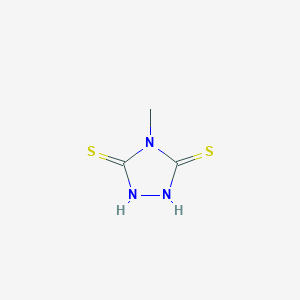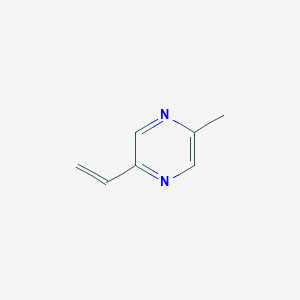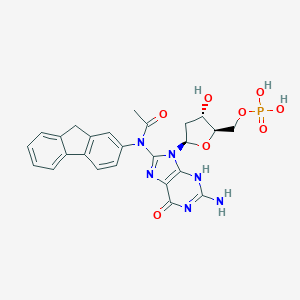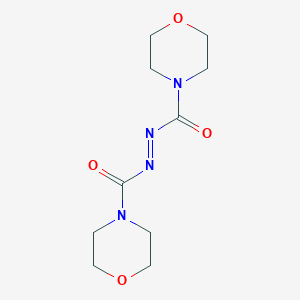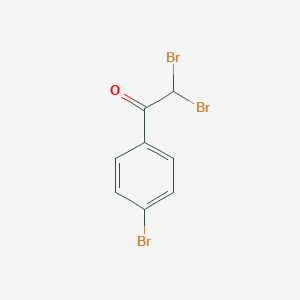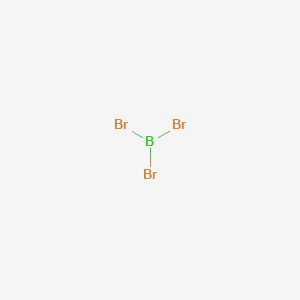
Lithium metatungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium metatungstate is a compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a negative stain in electron microscopy and has been found to have potential applications in the fields of catalysis and nanotechnology. In
Mecanismo De Acción
The mechanism of action of lithium metatungstate is not well understood. However, it is believed that the compound interacts with the surface of the catalyst to enhance its activity. In addition, lithium metatungstate has been found to have a high surface area, which may contribute to its catalytic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of lithium metatungstate. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of lithium metatungstate is its high solubility in water, which makes it easy to work with in laboratory experiments. In addition, it is non-toxic and non-carcinogenic, making it a safe compound for researchers to handle. However, one limitation of lithium metatungstate is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on lithium metatungstate. One area of interest is its potential applications in nanotechnology. It has been found to have unique properties that may make it useful in the development of new materials and devices. In addition, further research is needed to better understand the mechanism of action of lithium metatungstate and its potential applications in catalysis.
Métodos De Síntesis
Lithium metatungstate can be synthesized through the reaction of lithium hydroxide and tungstic acid. The resulting compound is a yellow powder that is highly soluble in water and has a melting point of 850°C. It is important to note that the synthesis process requires careful handling due to the toxicity of tungstic acid.
Aplicaciones Científicas De Investigación
Lithium metatungstate has been extensively studied for its potential applications in the field of catalysis. It has been found to be an effective catalyst for the conversion of biomass into biofuels and can also catalyze the oxidation of alcohols and aldehydes. In addition, lithium metatungstate has been used as a negative stain in electron microscopy to visualize biological samples.
Propiedades
Número CAS |
12411-56-2 |
|---|---|
Nombre del producto |
Lithium metatungstate |
Fórmula molecular |
Li2O13W4-24 |
Peso molecular |
957.3 g/mol |
Nombre IUPAC |
dilithium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Li.13O.4W/q2*+1;13*-2;;;; |
Clave InChI |
AJAIPQZHEKNFTK-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
SMILES canónico |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
Sinónimos |
lithium metatungstate tungstic acid, dilithium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



